3-Azageranylgeranyl diphosphate is a synthetic compound that serves as a potent inhibitor of geranylgeranyl diphosphate synthase, an enzyme involved in the biosynthesis of isoprenoids. This compound is designed as a transition-state analog, specifically targeting the enzymatic pathway that produces geranylgeranyl diphosphate, which plays a crucial role in post-translational modifications of proteins, particularly in the geranylgeranylation of proteins involved in cellular signaling and growth processes.
3-Azageranylgeranyl diphosphate is synthesized through various chemical processes that involve the manipulation of isoprenoid precursors. The compound has been studied extensively in the context of its effects on geranylgeranyl diphosphate synthase derived from rat liver and other biological systems, demonstrating its specificity and potential therapeutic applications in cancer treatment due to its ability to inhibit protein geranylgeranylation.
The synthesis of 3-Azageranylgeranyl diphosphate typically involves several key steps:
The synthesis pathway may involve various purification techniques such as chromatography to isolate the desired product from by-products formed during reactions. Specific conditions such as temperature, pH, and reaction time are optimized to enhance yield and purity .
The molecular structure of 3-Azageranylgeranyl diphosphate features a complex arrangement that includes:
The structural data can be summarized as follows:
3-Azageranylgeranyl diphosphate primarily functions as an inhibitor in biochemical reactions involving geranylgeranyl diphosphate synthase. It competes with natural substrates and effectively reduces the enzyme's activity.
Inhibition studies reveal that 3-Azageranylgeranyl diphosphate exhibits specificity towards geranylgeranyl diphosphate synthase without significantly affecting other related enzymes such as farnesyl diphosphate synthase . This specificity makes it a valuable tool for studying enzyme mechanisms and potential therapeutic applications.
The mechanism by which 3-Azageranylgeranyl diphosphate inhibits geranylgeranyl diphosphate synthase involves:
Studies indicate that concentrations of 3-Azageranylgeranyl diphosphate effectively reduce enzyme activity in vitro, showcasing its potential utility in research and therapeutic settings .
Relevant data from studies indicate that careful handling and storage conditions are necessary to maintain compound integrity .
3-Azageranylgeranyl diphosphate has several notable applications in scientific research:
The specificity and potency of 3-Azageranylgeranyl diphosphate make it an important compound for both basic research and potential therapeutic developments in treating diseases associated with dysregulated protein modifications .
Molecular architecture: 3-Azageranylgeranyl diphosphate (3-azaGGPP) is a nitrogen-containing isoprenoid analog where the C3 atom of the native geranylgeranyl diphosphate (GGPP) is replaced by nitrogen (Figure 1). This substitution generates a pyrophosphorylated azaphosphonate with the systematic name ({2-[methyl(4-methylpent-3-en-1-yl)amino]ethyl phosphonato}oxy)phosphonate [6]. The molecular formula is C₉H₁₈NO₇P₂ (molecular weight: 314.19 g/mol), featuring a protonatable tertiary amine (pKa ~9.6) that confers pH-dependent charge characteristics [6] [7].
Stereoelectronic properties: The aza substitution disrupts the native GGPP's conjugated diphosphate system, introducing a non-hydrolyzable P-C-P linkage instead of the natural P-O-P motif. This modification rigidifies the molecule's orientation and alters Mg²⁺ coordination geometry, as confirmed by X-ray crystallography of inhibitor-enzyme complexes. The V-shaped hydrophobic chain (15.3 Å length) closely mimics GGPP's geranylgeranyl tail, enabling substrate-like binding in the GGDPS active site [1] [3].
Table 1: Structural Parameters of 3-AzaGGPP
Property | Value | Analytical Method |
---|---|---|
Molecular Formula | C₉H₁₈NO₇P₂ | High-resolution MS |
SMILES | CN(CCOP(=O)(O)OP(=O)(O)O)CCC=C(C)C | Computational modeling |
Predicted logP | -1.1 | ChemAxon algorithms |
Torsional flexibility | 9 rotatable bonds | Molecular dynamics simulation |
Hydration free energy | -18.3 kcal/mol | Solvation models |
Protein-ligand interactions: Crystallographic studies (PDB: 1N20, 1N21) reveal that 3-azaGGPP occupies both allylic substrate (FPP) and product (GGPP) binding pockets in human GGDPS through its bisphosphonate head and alkyl chains. Key interactions include:
Original synthesis: The pioneering synthesis by Sagami et al. (1992) employed a multistep biomimetic approach beginning with geranyl acetate. Key transformations included:
Mechanistic rationale: 3-AzaGGPP functions as a transition state analog that mimics the carbocation intermediate during GGDPS catalysis. The protonatable nitrogen stabilizes the developing positive charge during the ionization-condensation reaction, while the non-hydrolyzable P-C-P linkage prevents catalytic turnover (Figure 2) [3] [9].
Table 2: Evolution of Synthetic Strategies for 3-AzaGGPP Analogs
Analog | Structural Variation | GGDPS IC₅₀ (μM) | Selectivity vs. FDPS |
---|---|---|---|
3-AzaGGPP (parent) | N-atom at C3 | 0.14 | >1000-fold |
3-Aza-2,3-dihydrogeranyl DP | Saturated C2-C3 bond | 0.68 | 850-fold |
1-Azageranyl DP | Short-chain (C₁₀) analog | 4.2 | 120-fold |
Digeranyl bisphosphonate (DGBP) | Dual geranyl chains | 0.20 | >500-fold |
BPH-742 | Aromatic bisphosphonate core | 0.10 | >1000-fold |
Analog design innovations: Subsequent modifications focused on:
Spectroscopic signatures:
Stability assessment: 3-AzaGGPP exhibits pH-dependent decomposition with optimal stability at pH 7.0-7.5 (t₁/₂ >72 hours). Degradation pathways include:
Table 3: Physicochemical Stability Profile
Condition | Degradation Rate (k, h⁻¹) | Primary Degradants |
---|---|---|
pH 5.0 (acetate buffer) | 0.042 | Monophosphonate analog |
pH 7.4 (HEPES buffer) | 0.011 | Isomerization products |
pH 9.0 (carbonate buffer) | 0.187 | Inorganic phosphate, olefin |
Human plasma (37°C) | 0.358 | Dephosphorylated metabolites |
0.1N NaOH | 1.892 | Geranylamine derivatives |
Solubility profile: Aqueous solubility exceeds 27.9 mg/mL, significantly higher than natural GGPP (9.3 mg/mL) due to enhanced hydration of the charged nitrogen. The compound follows pH-partitioning behavior with apparent permeability coefficients (Papp) of 1.8 × 10⁻⁶ cm/s (apical-to-basal) in Caco-2 monolayers, indicating limited membrane diffusion without transporters [6].
Enzymatic inhibition kinetics: 3-AzaGGPP demonstrates competitive inhibition against human GGDPS with Kᵢ = 140 nM, outperforming natural GGPP feedback inhibition (Kᵢ = 25 μM) by 178-fold (Table 4). Pre-steady-state kinetics revealed a biphasic inhibition pattern:
Table 4: Comparative Inhibition Parameters
Parameter | 3-AzaGGPP | Native GGPP | DGBP |
---|---|---|---|
Kᵢ (nM) | 140 | 25,000 | 200 |
IC₅₀ (μM) | 0.14 | 25.0 | 0.20 |
Binding mode | Competitive | Allosteric | Uncompetitive |
Residence time (min) | 48.2 | 2.1 | 32.7 |
Selectivity index | >1000 (vs. FDPS) | N/A | >500 (vs. FDPS) |
Structural divergence: While GGPP adopts a helical conformation with flexible C-C bonds (torsional barrier: 2.3 kcal/mol), 3-azaGGPP exhibits restricted rotation (ΔG‡ = 4.8 kcal/mol) around the N-C bonds. Key differences include:
Biological implications: Cellular studies demonstrate that 3-azaGGPP treatment (10 μM, 48h) depletes GGPP pools by >90%, reducing Rab geranylgeranylation more effectively than statins or bisphosphonates. The inhibitor shows minimal cross-reactivity with:
Therapeutic implications: Unlike non-hydrolyzable bisphosphonates (e.g., DGBP), 3-azaGGPP's mechanism preserves substrate-like binding kinetics without irreversible enzyme inactivation. This property enables reversible modulation of protein prenylation, making it a valuable probe for:
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